N-(4-methylthiazol-2-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide
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Overview
Description
N-(4-methylthiazol-2-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylthiazol-2-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as 4-methylthiazole, the thiazole ring can be synthesized through cyclization reactions.
Introduction of the Pyridazine Moiety: The pyridazine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridazine derivative reacts with the thiazole intermediate.
Thioether Formation: The final step involves the formation of the thioether linkage between the thiazole and pyridazine rings, typically through a reaction with a thiol reagent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylthiazol-2-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the thiazole or pyridazine rings, leading to hydrogenated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups on the thiazole or pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups onto the thiazole or pyridazine rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methylthiazol-2-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) or sulfathiazole.
Pyridazine Derivatives: Compounds with pyridazine rings, such as pyridazine itself or hydralazine.
Uniqueness
N-(4-methylthiazol-2-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide is unique due to its specific combination of thiazole and pyridazine rings, which may confer distinct biological activities and chemical properties compared to other compounds.
Properties
IUPAC Name |
2-[6-(2-methylphenyl)pyridazin-3-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS2/c1-11-5-3-4-6-13(11)14-7-8-16(21-20-14)23-10-15(22)19-17-18-12(2)9-24-17/h3-9H,10H2,1-2H3,(H,18,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOJSEILZXDIIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=NC(=CS3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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